molecular formula C16H36FP B1141731 Tetrabutylphosphonium fluoride CAS No. 121240-56-0

Tetrabutylphosphonium fluoride

Cat. No. B1141731
M. Wt: 278.43
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tetrabutylphosphonium fluoride involves the preparation from anhydrous tetrabutylphosphonium hydrogen bifluoride and its HF adducts. These compounds are useful for the selective nucleophilic fluorination of various aliphatic and steroidal species, indicating the versatility of tetrabutylphosphonium fluoride as a fluoride ion source (Seto et al., 1991).

Molecular Structure Analysis

The molecular structure of tetrabutylphosphonium fluoride derivatives has been extensively studied. For example, tetramethylphosphonium fluoride showcases an ionic structure in solid state, revealing insights into the intermolecular interactions and structural dynamics of these fluoride salts. These findings are crucial for understanding how tetrabutylphosphonium fluoride interacts in various chemical environments (Kornath et al., 2003).

Chemical Reactions and Properties

Tetrabutylphosphonium fluoride participates in a variety of chemical reactions, demonstrating its efficiency as a catalyst. It catalyzes the addition of trialkylsilylalkynes to aldehydes, ketones, and trifluoromethyl ketones, showcasing its broad applicability in organic synthesis (Chintareddy et al., 2011). Furthermore, its role in the structural transformation of phase transfer catalysts in halide exchange reactions highlights its chemical stability and reactivity under various conditions (Yonemori et al., 1991).

Scientific Research Applications

  • Selective Nucleophilic Fluorination : Tetrabutylphosphonium fluoride is useful as a source for selective nucleophilic fluorination in compounds like oxiranes, alkyl halides, alcohols, and sulfonates, applicable in aliphatic and steroidal species (Seto et al., 1991).

  • Phase Transfer Catalyst in Chloride-Fluoride Exchange : It acts as a phase transfer catalyst in chloride-fluoride exchange reactions, which is crucial in chemical synthesis processes (Yonemori et al., 1991).

  • Fluoride Ion Complexation and Sensing : Tetrabutylphosphonium fluoride plays a role in the complexation and sensing of fluoride ions, a critical function in environmental monitoring and healthcare (Wade et al., 2010).

  • CO2 Capture : It is used in fluorine-substituted phenolic ionic liquids for capturing CO2, indicating its potential in environmental applications like greenhouse gas reduction (Zhang et al., 2015).

  • Deprotection and Transesterification in Nucleotide Triesters : This compound facilitates the removal of protecting groups from nucleotides and aids in the synthesis of various phosphate esters, crucial in nucleotide chemistry (Ogilvie & Beaucage, 1979).

  • Dental Health Applications : Its derivatives, like sodium fluoride, are used in dental health for caries prevention and remineralization of dental enamel (Gao et al., 2016).

  • Treatment of Osteoporosis : Sodium fluoride, a derivative, is used in osteoporosis treatment, influencing bone mineral properties (Fratzl et al., 1996).

  • Catalysis in Halex Reactions : It acts as a phase transfer catalyst in Halex reactions, important in organic synthesis and industrial chemistry (Fan et al., 2012).

Safety And Hazards

Tetrabutylphosphonium fluoride is harmful if swallowed and causes severe skin burns and eye damage . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

tetrabutylphosphanium;fluoride;hydrofluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36P.2FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;2*1H/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBZFPLBRXFZNE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CCCC.F.[F-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H37F2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301010221
Record name Tetrabutylphosphonium hydrogen difluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301010221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylphosphonium fluoride

CAS RN

121240-56-0
Record name Tetrabutylphosphonium hydrogen difluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301010221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylphosphonium Hydrogendifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
32
Citations
H Seto, Z Qian, H Yoshioka, Y Uchibori, M Umeno - Chemistry Letters, 1991 - journal.csj.jp
Anhydrous tetrabutylphosphonium hydrogen bifluoride (2), dihydrogen trifluoride prepared from aq. tetrabutylphosphonium hydroxide and aq. HF, and tetrabutylphosphonium fluoride …
Number of citations: 26 www.journal.csj.jp
KA Oppong, T Hudlicky, F Yan, C York, BV Nguyen - Tetrahedron, 1999 - Elsevier
Chemoenzymatie Enantiodivergent Synthesis of 1,2-Dideoxy-2-amino-l-fluoro-allo- inositol. Page 1 Pergamon Tetrahedron 55 (1999) 2875-2880 TETRAHEDRON Chemoenzymatie …
Number of citations: 16 www.sciencedirect.com
S Liang, MV O'Reilly, UH Choi, HS Shiau… - …, 2014 - ACS Publications
… (11, 12) The interesting charge distributions of ion pairs for tetrabutylphosphonium fluoride and tetrabutylammonium fluoride equilibrated in Gaussian 09 are compared in Figure 1. The …
Number of citations: 58 pubs.acs.org
TJ Harrison, PMA Rabbat, JL Leighton - Organic letters, 2012 - ACS Publications
… That left the fluoride source as the remaining variable, and it was found that the use of tetrabutylphosphonium fluoride (formed in situ from tetrabutylphosphonium chloride and silver(I) …
Number of citations: 14 pubs.acs.org
JC Harmange, MM Weiss, J Germain… - Journal of medicinal …, 2008 - ACS Publications
… 4-Fluoro-6,7-dimethoxyquinoline (27) was prepared from commercially available 4-chloroquinoline (26) by nucleophilic aromatic substitution using tetrabutylphosphonium fluoride …
Number of citations: 99 pubs.acs.org
GN Lipunova, EV Nosova, VN Charushin - Fluorine in Heterocyclic …, 2014 - Springer
… Heating of 4-chloroquinolines with potassium fluoride (tetrabutylphosphonium fluoride) in DMSO affords only low yields of the corresponding 4-fluoro compounds [39, 40], however use …
Number of citations: 3 link.springer.com
PS Bhadury, SK Raza, DK Jaiswal - Journal of fluorine chemistry, 1999 - Elsevier
… Such reagents include tetrabutylammonium fluoride (TBAF), tetramethylammonium fluoride (TMAF), benzyltrimethylammonium fluoride (BTMAF) and tetrabutylphosphonium fluoride (…
Number of citations: 8 www.sciencedirect.com
AJ Cresswell, SG Davies, PM Roberts… - Chemical …, 2015 - ACS Publications
… of the 1 H NMR spectrum to that of an authentic sample of its diastereoisomer 264, which was prepared via the ring-opening of aziridine 261 with tetrabutylphosphonium fluoride …
Number of citations: 172 pubs.acs.org
M Tamura, M Shibakami, T Arimura, S Kurosawa… - Journal of Fluorine …, 1995 - Elsevier
… trifluoride [5], potassium hydrogen difluoride/tetrabutylammonium dihydrogen trifluoride [6], various amine-HF reagents [4,7], silicon tetrafluoride [8] and tetrabutylphosphonium fluoride […
Number of citations: 13 www.sciencedirect.com
MC Lallemand, M Desjardins, S Freeman, T Hudlicky - Tetrahedron letters, 1997 - Elsevier
… The fluoro derivative 8(: was obtained by nucleophilic opening of 7 with tetrabutylphosphonium fluoride dihydrofluoride (TBPF-DF) in a sealed tube. H The use of TBPF-DF proved …
Number of citations: 25 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.